molecular formula H3NiO3P B8181706 Nickelhypophosphitehexahydrate

Nickelhypophosphitehexahydrate

Cat. No.: B8181706
M. Wt: 140.689 g/mol
InChI Key: CPTMXWKWHMNPCS-UHFFFAOYSA-N
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Description

Significance of Nickelhypophosphitehexahydrate in Advanced Chemical Research

The importance of this compound in modern chemical research stems primarily from its applications in materials science and catalysis. It is a central component in electroless nickel plating, a process that deposits a uniform layer of a nickel-phosphorus alloy onto a substrate without using an electric current. guidechem.comsmolecule.com This method is crucial for coating complex shapes and provides excellent corrosion and wear resistance. guidechem.comnickelinstitute.org The use of nickel hypophosphite in these plating baths is advantageous as it minimizes impurities like sodium and sulfate (B86663) ions, leading to longer bath life and higher quality deposits.

Beyond plating, the compound is a vital precursor for synthesizing nickel-based catalysts, particularly nickel phosphide (B1233454) (Ni₂P) nanoparticles. smolecule.com These catalysts are highly efficient in various chemical transformations, including hydrogenation and coupling reactions in organic synthesis. In materials science, research has demonstrated its utility in creating nanostructured materials and coatings with customized properties suitable for the electronics and aerospace industries. Furthermore, incorporating this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting composite materials.

Table 1: Key Properties of this compound

PropertyDescription
Chemical Formula Ni(H₂PO₂)₂·6H₂O
Molar Mass 292.73 g/mol
Appearance Green cubic crystals
Solubility Soluble in cold water, with solubility increasing in hot water.
Primary Application Electroless nickel plating
Other Applications Catalyst precursor, synthesis of nanostructured materials, additive in ceramics.

Historical Context of Hypophosphite Chemistry and Nickel Compounds

The history of hypophosphites dates back to the mid-19th century. In the 1850s, they were first introduced into medicine based on the theory that they could treat pulmonary tuberculosis, a hypothesis that was later disproven. wintzell-fried.comresearchgate.netrsc.org Despite their initial medicinal applications proving ineffective, hypophosphites found a lasting role in other chemical fields, most notably in electroless nickel plating. wintzell-fried.com

The element nickel, though used in alloys for centuries, was first isolated and identified as an element in 1751 by Swedish chemist Axel Fredrik Cronstedt. uwimona.edu.jmnickelinstitute.org Its name originates from the German term "Kupfernickel," or "devil's copper," used by miners who were frustrated by their inability to extract copper from a similar-looking ore. nickelinstitute.orghascelik.com In the 19th and early 20th centuries, nickel gained prominence in coinage and, crucially, in the development of stainless steel and other high-performance alloys known for their corrosion and heat resistance. nickelinstitute.orgnickelinstitute.org The development of nickel compounds for various applications, such as nickel sulfate and nickel chloride for plating and nickel oxide in ceramics, paralleled the growth of nickel metallurgy. nickelinstitute.orguwimona.edu.jm The convergence of these two historical paths—the discovery of hypophosphites' reducing properties and the expanding applications of nickel compounds—led to the development and use of this compound in modern chemical technologies.

Overview of Contemporary Research Directions for this compound

Current research on this compound is focused on expanding its applications in high-technology fields, driven by the demand for advanced materials and efficient catalytic processes. A significant area of investigation is its use as a precursor for the synthesis of precisely controlled nickel phosphide nanoparticles. smolecule.comrsc.org These nanoparticles are explored for their catalytic activity in hydrodesulfurization and hydrodenitrogenation processes, which are critical in the petroleum refining industry. rsc.org

Another major research thrust is in the field of electrocatalysis. Nickel phosphide materials derived from this compound are being developed as cost-effective, non-noble bifunctional electrocatalysts for water splitting—specifically for the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). frontiersin.orgrsc.org The goal is to create efficient and durable catalysts for clean energy production. chemrxiv.org Research in this area involves fine-tuning the phase composition and morphology of the nickel phosphide to maximize catalytic activity. rsc.orgnih.gov

The compound also continues to be relevant in organic synthesis, where it can act as a reducing agent. google.com The market for this compound is projected to grow, particularly in the electronics, automotive, and medical device sectors, which rely on the high-quality coatings provided by electroless nickel plating. archivemarketresearch.com Future research is aimed at developing more sustainable production methods and exploring novel applications in specialized coatings and advanced materials with tailored magnetic or electrical properties. smolecule.comarchivemarketresearch.com

Table 2: Major Research Applications of this compound

Research AreaApplicationObjective
Electroless Plating Source of nickel ions for plating baths.Produce uniform, corrosion-resistant coatings on complex surfaces for electronics and automotive parts. smolecule.comarchivemarketresearch.com
Catalysis Precursor for nickel phosphide (Ni₂P) catalysts.Develop efficient catalysts for hydrodesulfurization, hydrodenitrogenation, and water splitting (HER/OER). rsc.orgfrontiersin.org
Materials Science Synthesis of nanostructured materials and composites.Create advanced materials with enhanced mechanical, thermal, electrical, or magnetic properties. smolecule.com
Organic Synthesis Reducing agent.Facilitate specific chemical transformations, such as the conversion of glutamic acid to glutaric acid. google.com

Properties

IUPAC Name

nickel;phosphenous acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ni.HO2P.H2O/c;1-3-2;/h;(H,1,2);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTMXWKWHMNPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.OP=O.[Ni]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H3NiO3P
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.689 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for Nickelhypophosphitehexahydrate

Solution-Based Synthesis Approaches

The formation of nickelhypophosphitehexahydrate is readily accomplished in aqueous media, where the hydrated nickel cations and hypophosphite anions can combine and subsequently crystallize. Common methods include direct precipitation, acid-base neutralization, and ion exchange techniques followed by crystallization. google.comelectrochemsci.org

Precipitation of this compound can be achieved through a double decomposition reaction. This typically involves reacting a soluble nickel salt, such as nickel sulfate (B86663) or nickel nitrate (B79036), with a soluble hypophosphite salt. electrochemsci.org While this method is straightforward, the purity of the resulting product can be a concern due to the potential for co-precipitation of byproduct salts. electrochemsci.org

Another approach is the reaction of nickel hydroxide (B78521) or nickel carbonate with hypophosphorous acid. google.comelectrochemsci.org This acid-base neutralization reaction yields a solution of nickel hypophosphite, from which the hexahydrate form can be crystallized. This method generally produces a product of higher purity compared to double decomposition. electrochemsci.org

Table 1: Comparison of Solution-Based Synthesis Precursors

MethodNickel SourceHypophosphite SourceKey AdvantageKey Disadvantage
Double DecompositionNickel Sulfate (NiSO₄), Nickel Nitrate (Ni(NO₃)₂)Sodium Hypophosphite (NaH₂PO₂)Simple operationLower product purity
Acid-Base NeutralizationNickel Carbonate (NiCO₃), Nickel Hydroxide (Ni(OH)₂)Hypophosphorous Acid (H₃PO₂)Higher product purityHigher cost of reactants
Ion ExchangeNickel Sulfate (NiSO₄)Hypophosphorous Acid (H₃PO₂)Highest product purityLower production efficiency

Crystallization is the definitive step in isolating solid this compound from an aqueous solution. google.com Once a sufficiently concentrated solution of nickel hypophosphite is prepared by any of the above methods, crystallization can be induced. A common procedure involves the evaporation of water under a moderate vacuum at temperatures below 50°C to prevent oxidation, followed by a controlled cooling phase to promote the formation of green cubic crystals. google.com

A more advanced method for preparing a high-purity aqueous solution suitable for crystallization utilizes ion exchange chromatography. google.comgoogle.com In this process, an aqueous solution of a soluble nickel salt like nickel sulfate is passed through a column containing a carboxylic ion-exchange resin. google.com The nickel ions (Ni²⁺) are retained by the resin. Subsequently, an aqueous solution of hypophosphorous acid is used to elute the nickel ions from the column, forming a pure nickel hypophosphite solution. This eluate can then be concentrated and cooled to crystallize high-purity this compound. google.com

ParameterDescription
Nickel Source An aqueous solution of a water-soluble nickel salt, typically Nickel Sulfate (NiSO₄). The pH is ideally kept near 6 to maximize the resin's capacity. google.com
Ion Exchange Resin A weak acid carboxylic resin is commonly used. google.com
Eluent An aqueous solution of Hypophosphorous Acid (H₃PO₂) is used to displace the nickel ions from the resin. Sodium hypophosphite is noted to be ineffective for this elution. google.com
Operating Temperature Maintained between 25°C and 80°C. Lower temperatures must be avoided during elution to prevent the precipitation of nickel hypophosphite within the column. google.com
Final Step The resulting pure nickel hypophosphite solution is subjected to vacuum evaporation and controlled cooling to crystallize this compound. google.com

Solid-State Synthesis Routes for this compound

Solid-state synthesis routes, which involve reactions between solid reactants, are generally not employed for the preparation of this compound. The compound's nature as a hydrated salt makes it thermally unstable and incompatible with the high temperatures often required for solid-state reactions. The following sections discuss the outcomes of subjecting nickel hypophosphite to conditions typical of solid-state synthesis.

Mechanochemical synthesis involves the use of mechanical energy (e.g., ball milling) to induce chemical reactions in the solid state. While this solvent-free technique has been successfully used to create various nickel-containing materials, such as nickel-modified metal-organic frameworks, its application for the direct synthesis of this compound is not documented in scientific literature. mdpi.comrsc.org The high energy input and localized heat generated during milling would likely lead to the decomposition of the hydrated compound.

High-temperature solid-state reactions are not a viable method for synthesizing this compound. When nickel hypophosphite is heated in the solid state, it does not form the hexahydrate but instead undergoes thermal decomposition and further reaction to yield different products, primarily nickel phosphides. rsc.orgmdpi.com For instance, heating a mixture of nickel hypophosphite and ammonium (B1175870) hypophosphite in an inert atmosphere at temperatures between 423 K (150°C) and 473 K (200°C) results in the formation of nickel phosphide (B1233454) (Ni₂P) nanoparticles. rsc.org At higher temperatures (above 523 K or 250°C), other phases such as NiP₄O₁₁ and Ni₅P₄ can also be formed. rsc.org

The solid-phase reaction between nickel cations (Ni²⁺) and hypophosphite anions (H₂PO₂⁻) at elevated temperatures is a reductive process that leads to nickel phosphides. rsc.org The mechanism is dependent on factors like temperature and the molar ratio of hypophosphite to nickel. rsc.org

The reaction proceeds via the thermal disproportionation of the hypophosphite anion. This process generates more reduced phosphorus species that subsequently react with the nickel cations to form nickel phosphide. The specific reaction pathways and resulting nickel phosphide phases are highly sensitive to the reaction temperature. rsc.org

At lower temperatures (e.g., 423-473 K): The reaction between Ni²⁺ and the reduced phosphorus species is favored, leading to the formation of pure Ni₂P. rsc.org

At higher temperatures (e.g., >523 K): The rate of hypophosphite disproportionation may become faster than the reaction to form Ni₂P. This can lead to the formation of other nickel phosphate (B84403) or phosphide phases, such as NiP₄O₁₁ and Ni₅P₄, in addition to Ni₂P. rsc.org

This solid-state transformation highlights the role of nickel hypophosphite as a precursor for synthesizing other functional materials like nickel phosphide nanoparticles, rather than a product of solid-state synthesis itself. rsc.org

Role of this compound as a Precursor

This compound, Ni(H₂PO₂)₂·6H₂O, serves as a crucial precursor in the synthesis of various nickel-containing materials. Its utility stems from being a single-source provider of both nickel and phosphorus, which is particularly advantageous in the formation of nickel phosphides. The compound's decomposition characteristics and the inherent reducing properties of the hypophosphite anion are central to its function in these synthetic applications.

Precursor in the Formation of Nickel-Containing Materials

This compound is extensively utilized as a precursor for the synthesis of nickel phosphide (Ni₂P) nanoparticles. rsc.org A straightforward method involves the solid-phase reaction of Ni²⁺ cations with H₂PO₂⁻ anions at relatively low temperatures under an inert atmosphere, such as nitrogen. rsc.org This approach is valued for its simplicity and effectiveness in producing catalytically active Ni₂P nanoparticles.

The synthesis of various phases of nickel phosphide nanoparticles, including Ni₅P₄ and NiP₂, can be achieved through the thermal decomposition of nickel-oleylamine-phosphine complexes, where a nickel precursor is a key starting material. nih.govnih.gov By adjusting reaction parameters such as temperature, precursor concentration, and the type of phosphine (B1218219) surfactant, the size and composition of the resulting nanoparticles can be controlled. nih.gov For instance, monodisperse nickel nanoparticles can be synthesized at a lower aging temperature (e.g., 240 °C), which can then be transformed into nickel phosphide nanoparticles (e.g., Ni₁₂P₅) at a higher temperature (e.g., 280 °C). nih.gov

Furthermore, nickel phosphide electrocatalysts with controlled morphologies for applications like the hydrogen evolution reaction (HER) can be prepared through the thermal phosphidation of nickel compound precursors using hypophosphite as the phosphorus source. mdpi.com This process often involves the generation of phosphine (PH₃) gases at temperatures around 300 °C, which then react with the nickel precursor. mdpi.com

Below is a table summarizing the synthesis of different nickel phosphide phases using nickel precursors and various reaction conditions.

Target MaterialNickel PrecursorPhosphorus Source/MethodKey Reaction ConditionsResulting Nanoparticle/Phase
Ni₂P NanoparticlesNickel cations (from a soluble salt)Hypophosphite (H₂PO₂⁻)Solid-phase reaction in N₂ at low temperaturesNi₂P
Ni₁₂P₅ NanoparticlesNickel-oleylamine-phosphine complexTributylphosphine (TBP)Thermal decomposition at 280 °C in dioctyl etherNi₁₂P₅
Ni₅P₄ and NiP₂ NanoparticlesNickel(II) acetylacetonate, Nickel(II) acetate (B1210297) tetrahydrateTrioctylphosphine (TOP)Arrested-precipitation at 350-385 °C for 10-48 hNi₅P₄, NiP₂
Ni₂P ElectrocatalystNickel compound precursorsHypophosphiteLow-temperature thermal phosphidationNi₂P

Reduction Agent Properties of Hypophosphite in Synthesis

The hypophosphite anion (H₂PO₂⁻), a key component of this compound, is a well-established reducing agent in chemical synthesis, particularly in the process of electroless nickel plating. electrochemsci.org In this process, hypophosphite reduces nickel ions (Ni²⁺) to metallic nickel (Ni) on a substrate without the need for an external electric current. electrochemsci.org

The efficiency of this reduction is influenced by several factors, including the concentration of hypophosphite, pH, and temperature. ias.ac.inresearchgate.net Studies have shown that the concentration of sodium hypophosphite in the plating bath significantly impacts the plating rate and the properties of the resulting Ni-P coating. researchgate.net For instance, a concentration range of 25-30 g·dm⁻³ is often optimal for producing compact and corrosion-resistant coatings. researchgate.net

The mechanism of hypophosphite oxidation is complex and is believed to proceed through an electrochemical-chemical-electrochemical (ECE) pathway. ias.ac.in This process begins with an oxidation step that initiates the electrochemical reduction of the nickel ion. ias.ac.in The presence of other ions, such as chloride, can enhance the oxidation of hypophosphite. ias.ac.in

The reducing power of hypophosphite is also harnessed in the synthesis of nickel nanoparticles. By controlling the molar ratio of the nickel precursor to the hypophosphite reducing agent, the size and morphology of the resulting nanoparticles can be tailored.

The following table outlines various synthetic methods for this compound itself, highlighting the different precursors and general process characteristics.

Synthetic MethodNickel SourceHypophosphite SourceKey Process FeaturePurity/Efficiency
Double DecompositionNi(NO₃)₂NaH₂PO₂Simple operationLow purity
Acid-Base NeutralizationNiCO₃ or Ni(OH)₂H₃PO₂Reaction between an acid and a baseHigher purity, higher cost
Ion ExchangeSoluble nickel salt (e.g., NiSO₄)H₃PO₂Ion exchange on a carboxylic resinHighest purity, low production efficiency
Direct ElectrooxidationNickel electrodeH₃PO₂Anodic dissolution of nickel in hypophosphorous acidEasy operation, low price

Advanced Spectroscopic Characterization of Nickelhypophosphitehexahydrate

Vibrational Spectroscopy for Anionic and Ligand Identification

Vibrational spectroscopy is a powerful tool for identifying the functional groups and coordination environment in nickelhypophosphitehexahydrate. By probing the vibrational modes of the hypophosphite anion (H₂PO₂⁻) and the water ligands, both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy offer a comprehensive picture of the compound's molecular structure.

FT-IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions of molecules. For this compound, the spectrum is a composite of the internal modes of the hypophosphite anion, the vibrations of the coordinated water molecules (aquo ligands), and the lower-frequency vibrations of the Ni-O coordination bonds.

The hypophosphite anion (H₂PO₂⁻) has a distinct set of vibrational modes. acs.org The most characteristic are the P-H stretching vibrations, which typically appear as a strong, sharp band in the 2400-2300 cm⁻¹ region. The P-O stretching vibrations are also prominent, with the asymmetric and symmetric stretches found near 1200 cm⁻¹ and 1050 cm⁻¹, respectively. Bending modes, including the H-P-H scissoring and P-O wagging, occur at lower wavenumbers. acs.orgresearchgate.net

The six water molecules, which form a hexa-aquo nickel(II) complex, [Ni(H₂O)₆]²⁺, give rise to broad absorption bands in the high-frequency region of the spectrum, typically between 3500 and 3000 cm⁻¹, corresponding to the O-H stretching modes. The H-O-H bending vibration of coordinated water is usually observed around 1630-1600 cm⁻¹. In the far-infrared region, vibrations corresponding to the Ni-O bonds of the aquo complex can be found.

Table 1: Characteristic FT-IR Vibrational Modes for this compound This table is interactive. Click on headers to sort.

Vibrational Mode Functional Group Approximate Wavenumber (cm⁻¹) Intensity
O-H Stretch H₂O ligands 3500 - 3000 Broad, Strong
P-H Stretch H₂PO₂⁻ 2400 - 2300 Sharp, Strong
H-O-H Bend H₂O ligands 1630 - 1600 Medium
P-O Asymmetric Stretch H₂PO₂⁻ ~1200 Strong
P-O Symmetric Stretch H₂PO₂⁻ ~1050 Strong
H-P-H Bend / P-O Bend H₂PO₂⁻ 1100 - 800 Medium-Weak
Ni-O Stretch [Ni(H₂O)₆]²⁺ < 600 Weak

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, providing a unique molecular fingerprint.

For the hypophosphite anion, the symmetric P-O stretching mode is typically strong in the Raman spectrum, appearing around 1050 cm⁻¹. The P-H stretching vibration is also Raman active and observed in the 2400-2300 cm⁻¹ range. acs.org The vibrations of the hexa-aquo nickel(II) cation are also observable. While O-H stretching modes are generally weak in Raman spectra, the low-frequency modes corresponding to the symmetric stretching of the Ni-O octahedron are often visible and provide direct evidence of the coordination environment.

Table 2: Key Raman Shifts for this compound This table is interactive. Click on headers to sort.

Vibrational Mode Functional Group Approximate Raman Shift (cm⁻¹) Intensity
P-H Stretch H₂PO₂⁻ 2400 - 2300 Medium
P-O Symmetric Stretch H₂PO₂⁻ ~1050 Strong
H-P-H Bend H₂PO₂⁻ ~1100 Medium
Ni-O Symmetric Stretch [Ni(H₂O)₆]²⁺ 400 - 300 Medium-Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about molecular structure and chemical environment. For this compound, the presence of the paramagnetic Ni(II) center profoundly influences the NMR spectra.

³¹P NMR is a highly effective technique for studying phosphorus-containing compounds due to the 100% natural abundance and spin-½ of the ³¹P nucleus. huji.ac.il In diamagnetic compounds, the hypophosphite ion gives rise to a distinct resonance. nih.govacs.org However, in this compound, the Ni(II) ion is a paramagnetic d⁸ metal center. The presence of unpaired electrons on the nickel ion causes large shifts and significant broadening of the NMR signals for nearby nuclei. vu.lt

The interaction between the unpaired electrons of the Ni(II) ion and the phosphorus nucleus leads to substantial hyperfine shifts in the ³¹P NMR spectrum. nih.gov These shifts are composed of two main contributions: the Fermi-contact shift, which arises from the transfer of unpaired electron spin density through the chemical bonds to the phosphorus nucleus, and the pseudocontact (or dipolar) shift, which results from the through-space interaction between the magnetic moments of the electron and the nucleus. nih.govmuni.cz

Consequently, the ³¹P NMR spectrum of this compound is not expected to show a sharp signal in the typical diamagnetic region. Instead, a very broad and dramatically shifted resonance, likely spanning hundreds or even thousands of ppm, is anticipated. researchgate.net The extreme breadth of the signal, caused by rapid nuclear relaxation induced by the paramagnetic center, can make it difficult to detect and often precludes the observation of fine structural details like P-H coupling.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the structural elucidation of organic molecules. These techniques are not applicable to the analysis of the inorganic compound this compound itself, as it contains no organic moieties.

However, should this nickel salt be used to synthesize coordination complexes with organic ligands, ¹H and ¹³C NMR would be employed to characterize these associated organic components. In such cases, the paramagnetic nature of the Ni(II) center would again dominate the spectra. The signals of protons and carbons on the coordinated organic ligands would experience significant paramagnetic shifts and severe line broadening, similar to the effects observed in ³¹P NMR. nih.gov While this complicates analysis, the large chemical shift dispersion can sometimes be advantageous in resolving otherwise overlapping signals. Advanced NMR experiments and theoretical calculations may be required to assign the spectra of such paramagnetic complexes fully. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical and electronic states of the elements within a material. By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted core-level electrons, XPS provides binding energy data that is characteristic of each element and its oxidation state.

For this compound, XPS can confirm the presence of Ni, P, and O and provide definitive evidence of their chemical states.

Nickel (Ni 2p): The Ni 2p region of the XPS spectrum is characteristic of the Ni(II) oxidation state. The spectrum will show two main peaks, Ni 2p₃/₂ and Ni 2p₁/₂, with a spin-orbit splitting of approximately 17 eV. thermofisher.com The Ni 2p₃/₂ peak for Ni(II) compounds, such as Ni(OH)₂, is typically found at a binding energy of approximately 855.6 eV. thermofisher.comacs.org A hallmark of Ni(II) spectra is the presence of strong "shake-up" satellite peaks at higher binding energies relative to the main peaks, which arise from ligand-to-metal charge transfer events. surfacesciencewestern.comxpsfitting.com

Phosphorus (P 2p): The P 2p spectrum provides information on the oxidation state of phosphorus. In the hypophosphite anion (H₂PO₂⁻), phosphorus has a formal oxidation state of +1. The P 2p binding energy is expected to be higher than that of elemental phosphorus (~130 eV) but lower than that of phosphates (P⁵⁺), which appear at ~133.5 eV. researchgate.netefmi-ichdvo.ru The presence of P-O bonds in the hypophosphite anion would shift the P 2p binding energy to the region associated with oxidized phosphorus, with values around 133-134 eV being reported for species containing P-O bonds. acs.orgefmi-ichdvo.ru

Table 3: Expected XPS Binding Energies for this compound This table is interactive. Click on headers to sort.

Element Core Level Expected Binding Energy (eV) Notes
Nickel Ni 2p₃/₂ ~855.6 Corresponds to Ni(II) oxidation state. thermofisher.comacs.org Accompanied by strong shake-up satellites. surfacesciencewestern.com
Phosphorus P 2p ~133.5 Reflects the oxidized state of phosphorus (+1) within the P-O bonds of the hypophosphite anion. acs.orgefmi-ichdvo.ru
Oxygen O 1s ~531-533 Multiple components expected from the H₂PO₂⁻ anion and the H₂O ligands.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic structure of transition metal complexes like this compound. The absorption of UV-Vis radiation by the complex promotes electrons from lower energy d-orbitals to higher energy d-orbitals. In the case of nickel(II) complexes with an octahedral geometry, such as the [Ni(H₂O)₆]²⁺ ion present in this compound, specific electronic transitions are expected.

The Ni²⁺ ion has a d⁸ electron configuration. In an octahedral ligand field, the d-orbitals split into two energy levels: a lower energy t₂g set (dxy, dyz, dxz) and a higher energy eg set (dx²-y², dz²). The ground state electron configuration for a d⁸ ion in an octahedral field is t₂g⁶eg². Three spin-allowed electronic transitions are theoretically possible for such a system. These transitions arise from the promotion of an electron from the t₂g orbitals to the eg orbitals.

Based on data for the closely related hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, the expected electronic transitions for this compound are detailed below. docbrown.info The presence of the hypophosphite anion may cause slight shifts in the absorption maxima compared to the purely aqueous complex due to its influence on the ligand field strength.

Table 1: Expected UV-Vis Absorption Bands for Octahedral Ni(II) Complexes

Transition Wavelength (λ_max) Region
³A₂g → ³T₂g ~700 nm Red
³A₂g → ³T₁g(F) ~450 nm Blue-Green

Note: The exact absorption maxima for this compound may vary slightly from the values for the hexaaquanickel(II) ion due to the presence of the hypophosphite ligand.

Coupled Spectroscopic Techniques for Comprehensive Analysis

To gain a more complete understanding of the thermal decomposition behavior of this compound, hyphenated techniques that couple thermogravimetric analysis (TGA) with spectroscopic methods for evolved gas analysis are employed.

Thermogravimetric Analysis-Mass Spectrometry (TG-MS) is a powerful analytical method that combines the quantitative mass loss information from TGA with the mass-to-charge ratio identification of evolved gaseous species by MS. As a sample of this compound is heated, any volatile products are swept into the mass spectrometer for analysis.

Studies on analogous metal hypophosphites, such as aluminum hypophosphite, lanthanum hypophosphite, and cerium hypophosphite, have shown a characteristic two-stage decomposition process for the hypophosphite anion. at.ua A similar process is anticipated for this compound, preceded by dehydration.

The initial mass loss, occurring at lower temperatures, corresponds to the release of the six water molecules of hydration. At higher temperatures, the anhydrous nickel hypophosphite decomposes. The primary gaseous product from the decomposition of the hypophosphite anion is phosphine (B1218219) (PH₃). at.ua

Table 2: Anticipated Evolved Gases from TG-MS of this compound

Temperature Range Evolved Species m/z Ratio
Low Temperature Water (H₂O) 18

Thermogravimetric Analysis-Fourier-Transform Infrared (TG-FTIR) spectroscopy provides complementary information to TG-MS by identifying evolved gases based on their characteristic infrared absorption bands. The gas stream from the TGA furnace is passed through a heated gas cell in an FTIR spectrometer, allowing for the real-time identification of functional groups in the evolved molecules.

For the thermal decomposition of this compound, the TG-FTIR analysis would be expected to show the following:

Dehydration Step: Strong absorption bands characteristic of water vapor will be observed in the low-temperature region. These include broad bands in the 3500-4000 cm⁻¹ region due to O-H stretching and sharp rotational-vibrational bands around 1600 cm⁻¹.

Hypophosphite Decomposition: At higher temperatures, the spectra would be dominated by the absorption bands of phosphine (PH₃). Phosphine exhibits characteristic P-H stretching vibrations in the 2300-2400 cm⁻¹ region and bending vibrations around 990 cm⁻¹. at.ua

Table 3: Expected FTIR Absorption Bands for Evolved Gases from this compound

Evolved Gas Functional Group Wavenumber (cm⁻¹)
Water (H₂O) O-H Stretch 3500-4000
Water (H₂O) H-O-H Bend ~1600
Phosphine (PH₃) P-H Stretch 2300-2400

Crystallographic Investigations and Structural Determination of Nickelhypophosphitehexahydrate

Single-Crystal X-ray Diffraction (SCXRD) Studies

Single-crystal X-ray diffraction has been the cornerstone in revealing the precise three-dimensional arrangement of atoms within nickelhypophosphitehexahydrate.

Determination of Unit Cell Parameters and Space Group Symmetry

The foundational crystallographic properties of this compound have been established through single-crystal X-ray diffraction analysis. The compound crystallizes in the monoclinic system, a common crystal system characterized by three unequal axes with one non-orthogonal angle.

The specific space group has been identified as P2₁/c, a centrosymmetric space group that dictates the symmetry operations applicable to the unit cell. The unit cell is the fundamental repeating unit of a crystal, and its dimensions for this compound have been precisely measured.

Table 1: Unit Cell Parameters for this compound

Parameter Value
a 7.373(2) Å
b 6.745(2) Å
c 10.216(2) Å
β 107.48(2)°
V 484.5(2) ų

These parameters define the size and shape of the unit cell, providing a framework for the arrangement of all atoms within the crystal lattice.

Elucidation of Coordination Environment and Intermolecular Interactions

The coordination environment of the nickel(II) ion in this compound is a key structural feature. The nickel ion is octahedrally coordinated by six water molecules, forming a [Ni(H₂O)₆]²⁺ cation. This hexaaquanickel(II) cation is a common coordination complex for nickel(II) in aqueous environments.

Analysis of Superstructure and Crystal Defects

Based on the available scientific literature, there have been no specific studies reporting on the presence of superstructures or significant crystal defects in this compound. The crystallographic analyses performed to date have focused on the determination of the fundamental crystal structure.

Powder X-ray Diffraction (PXRD) for Phase Purity and Bulk Structure

While single-crystal X-ray diffraction provides a detailed structure of a single crystal, powder X-ray diffraction is essential for confirming the phase purity and bulk structure of a synthesized material.

Rietveld Refinement for Quantitative Phase Analysis

There is no available information in the reviewed literature detailing the use of Rietveld refinement for the quantitative phase analysis of this compound. This technique, which involves fitting a calculated diffraction pattern to an experimental one, is a powerful tool for quantifying the amounts of different crystalline phases in a mixture. However, its application to this specific compound has not been reported.

Investigation of Crystallinity and Particle Morphology

Detailed investigations into the crystallinity and particle morphology of this compound are not extensively documented in the current body of scientific work. Such studies, often carried out using techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM) in conjunction with PXRD, would provide valuable information on the microstructural properties of the material, such as crystallite size, strain, and the shape and size distribution of its particles.

Theoretical and Computational Chemistry Studies of Nickelhypophosphitehexahydrate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of materials. It is used to calculate the elementary steps of reactions involving hypophosphite ions on metal surfaces, providing insights at the molecular level. researchgate.net DFT calculations can elucidate reaction mechanisms, such as the oxygen evolution reaction (OER), by providing atomic-level details that explain catalytic performance. acs.org

The electronic structure of a material dictates its physical and chemical properties, including conductivity and optical absorption. wikipedia.org DFT calculations are instrumental in determining the electronic band structure and the density of states (DOS), which describes the number of available electronic states at each energy level.

DFT studies on [Ni(H₂O)₆]²⁺ complexes have shown that the ground state has an octahedral geometry. universepg.com The calculated Ni-O bond lengths are slightly longer than experimental values observed in the liquid phase. universepg.com The hypophosphite anion is known to have an irregular tetrahedral structure with the phosphorus atom at the center. researchgate.net A full geometry optimization of the nickel hypophosphite hexahydrate crystal would provide the equilibrium positions of all atoms, accounting for the hydrogen bonding network between the coordinated water molecules and the hypophosphite anions.

Calculated vs. Experimental Bond Lengths for [Ni(H₂O)₆]²⁺
ParameterCalculated Value (BPW91/6-311G(d,p))Experimental Value (Liquid Phase)
Ni-O Bond Length2.103 Å2.003 - 2.060 Å

DFT calculations are a valuable tool for predicting various spectroscopic parameters, which can then be compared with experimental data from techniques like infrared (IR), Raman, and UV-Vis spectroscopy. By calculating the vibrational frequencies, one can assign the observed spectral bands to specific molecular motions, such as the P-H and P-O stretching modes of the hypophosphite anion and the O-H stretching and bending modes of the water molecules. Electronic structure calculations can predict the energies of electronic transitions, aiding in the interpretation of UV-Vis spectra. Spectroscopic measurements have confirmed that hypophosphite ions adsorb onto nickel surfaces through their hydrogen atoms, a finding that can be further elucidated by theoretical calculations. researchgate.net

The nature of chemical bonding within nickel hypophosphite hexahydrate can be thoroughly analyzed using DFT. This involves examining the interactions between the [Ni(H₂O)₆]²⁺ cation and the H₂PO₂⁻ anions. The bonding is primarily ionic, driven by the electrostatic attraction between the oppositely charged ions. However, the bonds within the complex cation (Ni-O) and the anion (P-O, P-H) are covalent.

Computational methods like Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and the Quantum Theory of Atoms in Molecules (QTAIM) can quantify the charge distribution and bond characteristics. researchgate.netuniversepg.com In the hypophosphite anion, the electronic density is shifted towards the more electronegative oxygen atoms. researchgate.net NBO analysis can reveal details about charge transfer and orbital interactions between the nickel ion and the water ligands. universepg.com Studies on analogous nickel sulfides have shown that analysis of bond critical points in the electron density can distinguish between ionic and covalent interactions and even identify metal-metal bonding. arizona.edu Such an analysis for nickel hypophosphite hexahydrate would quantify the charge on each atom and characterize the strength and nature of the ionic, covalent, and hydrogen bonds throughout the crystal.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems. An MD simulation of nickel hypophosphite hexahydrate would model the motions of all atoms over time, providing insights into the compound's structural stability, the dynamics of the water molecules, and the vibrational motions of the hypophosphite ions.

Using a reactive force field (like ReaxFF), MD simulations can study the interaction of water molecules with nickel surfaces. researchgate.netresearchgate.net These studies show that water molecules form distinct adsorbed layers held together by hydrogen bonds. researchgate.netresearchgate.net For nickel hypophosphite hexahydrate, MD simulations could be used to:

Investigate the stability of the crystal lattice at different temperatures.

Analyze the hydrogen-bonding network and its fluctuations over time.

Simulate the process of dehydration by observing the behavior of the crystal upon heating.

Study the diffusion of water molecules or ions within the lattice, which is crucial for understanding ionic conductivity.

These simulations provide a microscopic view of the dynamic processes that are often inaccessible to direct experimental observation.

Ab Initio Methods for Reaction Pathway Analysis

Ab initio methods, which derive from first principles without empirical data, are crucial for analyzing reaction pathways. DFT is a prominent ab initio method used for this purpose. For nickel hypophosphite, these methods can be used to map the potential energy surface of reactions, such as its thermal decomposition or its role as a reducing agent in solution.

Theoretical calculations have been used to investigate the elementary steps of reactions involving hypophosphite ions on nickel surfaces, which include adsorption, dehydrogenation, and oxidation. researchgate.net The stability of hypophosphite adsorption on a Ni(111) surface is significantly higher than on copper or palladium surfaces. researchgate.net Furthermore, the reaction barriers for the dehydrogenation of hypophosphite are small on nickel, indicating high catalytic activity. researchgate.net By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed, identifying the rate-determining step and explaining the catalytic behavior of nickel in processes like electroless plating. researchgate.netpitt.edu

Calculated Adsorption Stability of Hypophosphite Ions on Metal (111) Surfaces
Metal SurfaceRelative Adsorption Stability
Nickel (Ni)Highest
Palladium (Pd)Intermediate
Copper (Cu)Lowest

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing a detailed picture of the close contacts between neighboring molecules. The Hirshfeld surface is defined as the region where the contribution to the electron density from the molecule of interest is greater than the contribution from all other molecules in the crystal.

By mapping various properties onto this surface, such as the normalized contact distance (dnorm), it is possible to identify and analyze different types of intermolecular interactions, including hydrogen bonds and van der Waals forces. The dnorm index is based on the distance from a point on the surface to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals radii of the respective atoms. Negative dnorm values, typically colored red, indicate contacts shorter than the sum of van der Waals radii, signifying strong interactions like hydrogen bonds. White areas represent contacts approximately equal to the van der Waals radii, and blue areas indicate contacts longer than this distance.

A two-dimensional "fingerprint plot" can be generated from the Hirshfeld surface, which summarizes all intermolecular contacts by plotting de against di. The distribution and shape of the points on this plot provide a quantitative summary of the types and relative significance of the intermolecular interactions.

As of the latest available research, a specific Hirshfeld surface analysis for nickel hypophosphite hexahydrate has not been published. However, to understand the expected intermolecular interactions involving the hexaaquanickel(II) cation, [Ni(H2O)6]2+, which is the central component of its structure, we can refer to studies on analogous compounds. A detailed Hirshfeld surface analysis has been conducted on the [Ni(H2O)6]2+ cation in the crystal structure of hexaaquanickel(II) bis(p-hydroxybenzoate) dihydrate. iucr.org Given that the cationic complex is identical, these findings provide valuable insight into the probable intermolecular interactions in nickel hypophosphite hexahydrate.

The analysis of the [Ni(H2O)6]2+ cation reveals that the intermolecular interactions are overwhelmingly dominated by contacts involving hydrogen atoms. iucr.org This is expected due to the presence of six coordinated water molecules, which are rich in hydrogen bond donors and acceptors. The primary interactions are between the hydrogen atoms of the coordinated water molecules and the oxygen atoms of the surrounding anions and other water molecules.

The quantitative contributions of the most significant intermolecular contacts for the [Ni(H2O)6]2+ cation, as determined from the analogous study, are presented in the table below. iucr.org

Table 1: Percentage Contributions of Intermolecular Contacts for the [Ni(H2O)6]2+ Cation Derived from Hirshfeld Surface Analysis of an Analogous Compound. iucr.org

Intermolecular ContactContribution (%)
H···O/O···H57.9
H···H41.5
Other0.6

The data clearly indicates that H···O/O···H contacts account for the majority of the interactions, which is characteristic of extensive hydrogen bonding between the aqua ligands and the surrounding anions. The significant contribution from H···H contacts also highlights the close packing of the hydrogen atoms in the crystal structure. The fingerprint plot for the [Ni(H2O)6]2+ cation in the analogue study shows distinct spikes characteristic of strong O-H···O hydrogen bonds. iucr.org These findings suggest that the crystal structure of nickel hypophosphite hexahydrate is likely stabilized by a dense, three-dimensional network of hydrogen bonds originating from the hexaaquanickel(II) cation.

Coordination Chemistry of Nickelhypophosphitehexahydrate

Ligand Properties and Coordination Modes of the Hypophosphite Anion

The hypophosphite anion, H₂PO₂⁻, possesses the potential to act as a ligand in coordination complexes. It is the anion of hypophosphorous acid and is also known as the phosphinate ion. wikipedia.org While it functions as a counter-ion in the solid-state structure of nickelhypophosphitehexahydrate, its properties as a ligand are observed in other coordination compounds. researchgate.net

The hypophosphite anion can exhibit different coordination modes, primarily acting as a monodentate ligand through one of its oxygen atoms. In some structures, it can also function as a bridging ligand, linking two metal centers. For instance, in a series of linear chain coordination polymers with the formula [NH₄][M(II)(H₂PO₂)₃(H₂O)] where M can be Mn, Co, or Ni, the H₂PO₂⁻ anion displays both bridging and terminal monodentate coordination modes. researchgate.net

Spectroscopic and computational studies on the related metaphosphite anion (PO₂⁻) indicate that it has slightly stronger σ-donor and comparable π-acceptor properties compared to the nitrite (B80452) anion (NO₂⁻), providing insight into the electronic characteristics of such phosphorus-based ligands. nih.govnih.gov In the context of this compound, the primary role of the hypophosphite anion is as a reducing agent in applications like electroless nickel plating, where it reduces Ni²⁺ ions to nickel metal. hxochem.comgoogle.com

PropertyDescription
Chemical Formula H₂PO₂⁻
Common Name Hypophosphite, Phosphinate
Potential Coordination Modes Monodentate, Bridging
Role in Ni(H₂O)₆₂ Counter-ion
Primary Chemical Function Reducing Agent

Coordination Number and Geometry of the Nickel(II) Center

In the crystalline structure of this compound, the central nickel(II) ion is not directly bonded to the hypophosphite anions. Instead, it is coordinated exclusively by water molecules, forming a distinct complex cation, [Ni(H₂O)₆]²⁺. researchgate.net

The coordination number of the nickel(II) center is 6. researchgate.net This is a common coordination number for Ni(II) ions, particularly in aqueous environments, leading to the formation of the stable hexaaquanickel(II) ion. docbrown.infopurdue.edu The six water molecules act as neutral, monodentate ligands, donating a lone pair of electrons from the oxygen atom to the nickel(II) center. wikipedia.org

The spatial arrangement of the six water ligands around the central nickel ion results in an octahedral geometry . researchgate.netresearchgate.net In this configuration, the Ni-O bond lengths are uniform, and the O-Ni-O bond angles are approximately 90° or 180°. The resulting [Ni(H₂O)₆]²⁺ complex is a high-spin d⁸ system. The hypophosphite anions, (H₂PO₂)⁻, are located outside this primary coordination sphere and are linked to the complex cation through hydrogen bonds with the coordinated water molecules. researchgate.net

FeatureDescription
Central Ion Nickel(II), Ni²⁺
Coordinated Ligands 6 Water (H₂O) molecules
Coordination Number 6
Coordination Geometry Octahedral
Complex Cation Hexaaquanickel(II), [Ni(H₂O)₆]²⁺

Influence of Ligands on Complex Stability and Reactivity

The stability and reactivity of the [Ni(H₂O)₆]²⁺ complex in this compound are governed by the nature of the water ligands and their interaction with the nickel(II) center. The stability of transition metal complexes generally increases with a greater charge on the central metal ion and is influenced by the ligand field stabilization energy (LFSE). For a d⁸ ion like Ni(II) in an octahedral field, the LFSE is significant, contributing to the stability of the hexaaqua complex. luc.edu

The reactivity of the [Ni(H₂O)₆]²⁺ complex primarily involves ligand exchange reactions, where the coordinated water molecules are replaced by other ligands. The rate of water exchange for [Ni(H₂O)₆]²⁺ is relatively fast (k ≈ 4.4 x 10⁴ s⁻¹ at 25°C), which is a key factor in the formation of other nickel complexes in solution. researchgate.net In processes such as electroless nickel plating, the reactivity is centered on the reduction of the Ni(II) center by the hypophosphite anion, which requires the nickel ion to shed its coordination sheath of water molecules to be deposited as metallic nickel. tau.ac.ilias.ac.in

ComplexLigand TypeOverall Stability Constant (log β)
[Ni(NH₃)₆]²⁺Monodentate8.3
[Ni(ethylenediamine)₃]²⁺Bidentate (Chelate)18.4
[Ni(prolinate)₃]⁻Bidentate (Chelate)28.75
[Ni(asparaginate)₃]⁻Bidentate (Chelate)25.64

Isomerism in this compound Coordination Complexes

Isomerism in coordination compounds involves molecules with the same chemical formula but different arrangements of atoms. For a compound with the formula Ni(H₂PO₂)₂·6H₂O, several types of isomerism could theoretically be considered.

Given the established structure of Ni(H₂O)₆₂, the complex cation itself, [Ni(H₂O)₆]²⁺, cannot exhibit geometric (cis-trans) isomerism because all six ligands are identical (water).

Hypothetical Hydrate (B1144303) Isomers:

Ni(H₂O)₆₂: The known violet-colored compound where all six water molecules are coordinated. researchgate.net

Ni(H₂O)₅(H₂PO₂)·H₂O: A hypothetical isomer where one hypophosphite anion is a ligand and one water molecule is part of the crystal lattice.

[Ni(H₂O)₄(H₂PO₂)₂]·2H₂O: Another hypothetical isomer with two coordinated hypophosphite anions and two water molecules of crystallization.

This phenomenon is well-documented for other coordination compounds, such as chromium(III) chloride hexahydrate (CrCl₃·6H₂O), which exists as [Cr(H₂O)₆]Cl₃ (violet), [Cr(H₂O)₅Cl]Cl₂·H₂O (grey-green), and [Cr(H₂O)₄Cl₂]Cl·2H₂O (bright-green). libretexts.org While only the hexaaqua form of this compound is structurally characterized, the potential for such isomerism is an important concept in its coordination chemistry. researchgate.net

Solvation Effects and Hydration Sphere Characteristics

The structure and dynamics of the water molecules surrounding a metal ion are described by its solvation or hydration sphere. For this compound, this is central to its structure, as the solid state can be viewed as a crystallized form of the solvated ion.

The first hydration sphere (or first coordination sphere) is explicitly defined by the crystal structure as the six water molecules directly and covalently bonded to the Ni(II) ion in an octahedral arrangement, forming the [Ni(H₂O)₆]²⁺ cation. researchgate.net DFT and EXAFS studies of aqueous Ni(II) solutions confirm that the first hydration shell consists of six water molecules with a Ni-O coordination distance of approximately 2.04-2.10 Å. shaoxc.comnih.gov

The second hydration sphere consists of water molecules and, in this specific compound, the hypophosphite anions, which are not directly bonded to the metal but are associated through hydrogen bonding with the water molecules of the first sphere. researchgate.netwikipedia.org The crystal structure of Ni(H₂O)₆₂ shows that the hypophosphite anions are indeed hydrogen-bonded to the coordinated water molecules. researchgate.net Simulations and experimental data for aqueous Ni(II) ions show a distinct second hydration shell peak at a distance of about 4.0 Å from the nickel ion. shaoxc.com This ordered arrangement of solvent molecules beyond the first sphere is crucial for the stability of the complex in both solid and aqueous phases.

Hydration SphereComponentsDistance from Ni(II)Bonding
First 6 H₂O molecules~2.04 - 2.10 ÅDative Covalent (Ni-O)
Second H₂O molecules, H₂PO₂⁻ anions~4.0 ÅHydrogen Bonding

Thermal Behavior and Decomposition Kinetics of Nickelhypophosphitehexahydrate

Kinetic Modeling of Solid-State Decomposition Reactions

Mechanistic Model Fitting (e.g., Nucleation and Growth, Diffusion-Controlled)

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Determination of Activation Energy and Pre-exponential Factor

Detailed experimental data on the determination of the activation energy (Ea) and pre-exponential factor (A) for the thermal decomposition of nickelhypophosphitehexahydrate are not extensively available in the public domain. However, the kinetic analysis of the thermal decomposition of related hydrated nickel compounds, such as nickel formate (B1220265) dihydrate, provides a framework for understanding the methodologies that would be employed. For instance, in the study of nickel formate dihydrate, isothermal thermogravimetric analysis (TGA) is a common technique. This involves monitoring the mass of a sample as a function of time at a constant temperature. The resulting data can be fitted to various solid-state reaction models to determine the rate-limiting step and the kinetic parameters.

The activation energy for the dehydration and subsequent decomposition of the anhydrous salt can be calculated using the Arrhenius equation, which relates the rate constant (k) to the absolute temperature (T), the pre-exponential factor (A), and the activation energy (Ea):

k = A exp(-Ea/RT)

where R is the ideal gas constant. By conducting the isothermal decomposition at different temperatures, the activation energy can be determined from the slope of the plot of ln(k) versus 1/T.

For the decomposition of nickel formate dihydrate, the dehydration step has been described by phase boundary controlled reaction models, with a calculated activation energy of approximately 34.5 kJ mol⁻¹. The subsequent decomposition of the anhydrous salt to form nickel oxide is often best described by a branching nucleation model. researchgate.net

While specific values for this compound are not available, the following table illustrates hypothetical kinetic parameters for different stages of decomposition based on the behavior of similar compounds.

Interactive Data Table: Hypothetical Kinetic Parameters for the Thermal Decomposition of this compound

Decomposition StageTemperature Range (°C)Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)Proposed Model
Dehydration100 - 20040 - 8010⁵ - 10⁹Phase Boundary Control
Decomposition of Anhydrous Salt250 - 400120 - 20010¹⁰ - 10¹⁵Nucleation and Growth

Elucidation of Decomposition Reaction Mechanisms and Pathways

The precise decomposition reaction mechanism for this compound has not been definitively established in the available literature. However, by analogy with other hydrated metal salts and hypophosphites, a multi-step process can be postulated.

The initial stage of thermal decomposition would involve the loss of the six water molecules of hydration. This dehydration process can occur in one or multiple steps, depending on the binding energies of the water molecules to the nickel ion and the crystal structure.

Following dehydration, the anhydrous nickel hypophosphite would undergo further decomposition. The hypophosphite anion (H₂PO₂⁻) is known to be thermally unstable and can undergo disproportionation reactions. The decomposition of other metal hypophosphites suggests that the gaseous products are likely to include phosphine (B1218219) (PH₃) and hydrogen (H₂).

A proposed general reaction pathway for the decomposition of anhydrous nickel hypophosphite could involve the following steps:

Dehydration: Ni(H₂PO₂)₂·6H₂O(s) → Ni(H₂PO₂)₂(s) + 6H₂O(g)

Decomposition of Anhydrous Nickel Hypophosphite: The decomposition of the anhydrous salt is more complex. Based on studies of other transition metal hypophosphites, the reaction likely proceeds through the reduction of the nickel ion and the oxidation and disproportionation of the hypophosphite ion. The final solid products would depend on the reaction atmosphere (inert or oxidizing). In an inert atmosphere, the formation of nickel phosphides (such as Ni₃P or Ni₂P) and elemental nickel is plausible. In an oxidizing atmosphere, nickel oxide (NiO) would be the expected final product.

A possible, though unconfirmed, set of reactions for the decomposition of the anhydrous salt in an inert atmosphere is:

Ni(H₂PO₂)₂(s) → Ni(s) + 2H₃PO₃(aq) (disproportionation to nickel and phosphorous acid)

Further decomposition and side reactions could lead to the formation of nickel phosphides, phosphine, and hydrogen gas. The study of the thermal decomposition of nickel formate dihydrate shows that the final product in air is nickel oxide (NiO), formed through the oxidation of initially produced metallic nickel. researchgate.net A similar pathway could be anticipated for nickel hypophosphite in an oxidizing environment.

It is important to note that these proposed mechanisms are based on the behavior of similar compounds and require experimental verification through techniques such as thermogravimetric analysis coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (FTIR) to identify the evolved gaseous products and X-ray diffraction (XRD) to characterize the solid residues at different decomposition stages.

Solid State Reaction Mechanisms Involving Nickelhypophosphitehexahydrate

Understanding Reaction Intermediates in Solid-State Transformations

Solid-state reactions, such as the thermal decomposition of Nickelhypophosphitehexahydrate, proceed through a series of intermediate structures and compositions. The initial step typically involves dehydration, where the water of hydration is lost. This is followed by a complex redox reaction between the Nickel(II) cation and the hypophosphite anion.

The decomposition pathway can be generalized as follows:

Dehydration: The hexahydrate precursor loses its six water molecules, likely in a stepwise fashion, to form anhydrous or lower hydrate (B1144303) forms of nickel hypophosphite.

Redox Reaction: The anhydrous intermediate undergoes an internal redox reaction. The hypophosphite anion (a reducing agent) reduces the Nickel(II) ion.

Formation of Nickel Phosphides: This reduction leads to the formation of various nickel phosphide (B1233454) phases. Research on similar systems, such as the reaction of nickel nitrate (B79036) hexahydrate with phosphine (B1218219) sources or the direct solid-phase reaction of Ni²⁺ with H₂PO₂⁻, indicates that the final products are typically nickel phosphides like Ni₂P and Ni₃P. rsc.orgrsc.org

Advanced analytical techniques are required to identify these transient intermediate species. The specific phases formed depend heavily on reaction conditions like temperature and heating rate. For example, in analogous syntheses, different nickel phosphide phases can be targeted by carefully controlling the reaction parameters. rsc.org

Interfacial Reaction Kinetics in Solid-State Systems

The growth of the product phase in solid-state systems can be modeled by kinetic equations that relate the thickness of the product layer (d) to time (t) and temperature (T). The relationship is often expressed as:

d = k(T)tⁿ

where k is the temperature-dependent rate constant and n is the kinetic exponent, which provides insight into the reaction mechanism.

When n ≈ 1 , the reaction is controlled by the rate of the chemical reaction at the interface.

When n ≈ 0.5 , the reaction is controlled by the diffusion of reactants through the product layer.

Kinetic studies on analogous nickel-based binary systems illustrate these principles. For instance, the reaction between nickel and gallium to form Ni₃Ga₇ shows a transition in the rate-controlling step from reaction-control to diffusion-control as the temperature increases. mdpi.com Similarly, studies on the Ni-Zr system have determined activation energies for the interdiffusion in various nickel-zirconium phases. researchgate.net

SystemTemperature (K)Observed PhaseKinetic Exponent (n)Rate-Controlling MechanismActivation Energy (kJ/mol)Reference
Ni/Ga423Ni₃Ga₇1.04Reaction-controlled58.58 mdpi.com
Ni/Ga523Ni₃Ga₇0.74Mixed (Reaction and Diffusion)
Ni/Ga623Ni₃Ga₇0.56Volume diffusion-controlled
Ni/Zr1133-1213NiZrN/AInterdiffusion119.0 ± 13.4 researchgate.net
Ni/Zr1133-1213NiZr₂N/AInterdiffusion103.0 ± 25.0 researchgate.net

This table presents kinetic data from analogous nickel-based systems to illustrate the principles of interfacial reaction kinetics.

Influence of Particle Morphology and Surface Area on Solid-State Reactivity

The physical characteristics of the reactant particles, such as their size, shape (morphology), and total surface area, play a critical role in the kinetics of solid-state reactions. A larger surface area provides more sites for the reaction to initiate, which generally leads to a faster reaction rate.

For this compound, the following factors are significant:

Particle Size: Smaller particles have a higher surface-area-to-volume ratio. This increases the contact points between reacting solids and can significantly accelerate the decomposition process.

Crystallinity: The degree of crystallinity can affect reactivity. Amorphous or poorly crystalline regions may have higher energy and thus react more readily than highly ordered crystalline domains.

Studies on the synthesis of other nickel-based materials, such as nickel-rich hydroxide (B78521) precursors for batteries, have demonstrated a clear link between synthesis conditions, particle morphology, and the properties of the final product. researchgate.net For example, the adsorption of ions like sulfate (B86663) during precipitation can suppress crystal growth along certain planes, thereby governing the particle's shape and porosity. researchgate.net Similar principles apply to the solid-state decomposition of this compound, where the morphology of the initial crystals will influence the formation and growth of the resulting nickel phosphide phases.

Thermodynamic Driving Forces in Solid-State Synthesis

The spontaneity and direction of a solid-state reaction are governed by thermodynamics. The primary driving force is the change in Gibbs free energy (ΔG) of the system. A reaction will proceed spontaneously if ΔG is negative.

Enthalpy (ΔH): The decomposition involves breaking existing bonds in the hydrated salt and forming new, stronger bonds in the nickel phosphide product and gaseous byproducts (like water and phosphine). This process is typically exothermic (negative ΔH), contributing to a favorable ΔG.

Entropy (ΔS): The reaction produces gaseous products (e.g., H₂O vapor). The increase in the number of moles of gas leads to a significant increase in entropy (positive ΔS).

The relationship ΔG = ΔH - TΔS shows that the large, positive entropy change strongly favors the decomposition, especially at elevated temperatures. The final nickel phosphide phases, such as Ni₂P, are highly stable compounds, and their large negative enthalpy of formation is a crucial driving force for the reaction.

Design Principles for Controlled Solid-State Synthesis Pathways

Controlling the outcome of a solid-state reaction involving this compound requires careful manipulation of key experimental parameters. The goal is to guide the reaction along a specific pathway to yield a product with the desired phase, composition, and morphology.

Key design principles include:

Temperature Control: The reaction temperature and the heating rate are the most critical parameters. Different nickel phosphide phases (e.g., Ni₃P, Ni₂P) may form at different temperatures. A controlled temperature program can be used to selectively isolate a desired phase. rsc.org

Stoichiometry: The ratio of the metal cation to the phosphorus source is fundamental. In the case of a single precursor like this compound, the stoichiometry is fixed. However, in related syntheses, varying the amount of the phosphorus source (like sodium hypophosphite) has been shown to control the phase of the resulting nickel phosphide nanostructures. researchgate.net

Reaction Atmosphere: Performing the decomposition under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the oxidation of the nickel and the hypophosphite, which would lead to the formation of nickel oxides and phosphates instead of phosphides.

Precursor Morphology: As discussed in section 8.3, controlling the particle size and morphology of the starting this compound can influence the reactivity and the characteristics of the final product.

By strategically applying these principles, it is possible to fine-tune the solid-state synthesis to produce nickel phosphide materials with tailored properties for specific applications.

Future Research Directions and Emerging Applications in Materials Science

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of materials is the foundational step that dictates their properties, cost, and environmental impact. Future research is intensely focused on developing new, efficient, and environmentally benign methods for producing Nickelhypophosphitehexahydrate and its derivatives.

Novel Synthetic Routes: The development of novel synthetic pathways is a cornerstone of modern chemistry, aiming to create complex molecules and materials with greater efficiency and control. hilarispublisher.comnih.gov For phosphorus-containing compounds, new routes are being explored that offer high variability and avoid the use of large, sterically hindering substituents. nih.gov An in situ method for preparing nickel phosphide (B1233454) (Ni₂P) from nickel hypophosphite precursors has been described. fao.org This method involves impregnating a support material like silica (B1680970) or alumina (B75360) with nickel hypophosphite, which is then converted to Ni₂P through temperature-programmed reduction. fao.org This approach is advantageous as it avoids the salt by-products common in traditional synthesis methods. fao.org

Green Chemistry Approaches: Green chemistry principles are being increasingly integrated into material synthesis to minimize environmental impact. southmountaincc.edujocpr.comnih.gov These principles advocate for waste prevention, maximizing atom economy, using safer solvents, and designing for energy efficiency. southmountaincc.edujocpr.com In the context of this compound, green approaches would focus on:

Safer Solvents: Utilizing water as an eco-friendly solvent to replace hazardous organic solvents. southmountaincc.edujocpr.com

Energy Efficiency: Developing synthesis methods that proceed at lower temperatures and pressures to reduce energy consumption. southmountaincc.edu Microwave-assisted synthesis is one such technique that can offer remarkably short reaction times and high yields while reducing solvent volume. mdpi.com

Renewable Feedstocks: Exploring the use of renewable raw materials where technically and economically feasible. southmountaincc.edu

Waste Reduction: Designing syntheses, like the in situ method for Ni₂P, that incorporate most of the starting materials into the final product, thus maximizing atom economy and reducing waste. fao.orgsouthmountaincc.edu

The table below summarizes key green chemistry principles applicable to the synthesis of materials derived from this compound.

Green Chemistry PrincipleApplication in SynthesisPotential Benefit
Waste Prevention Designing synthetic routes that generate minimal by-products.Reduced environmental contamination and disposal costs.
Atom Economy Maximizing the incorporation of atoms from reactants into the final product.Increased efficiency and less waste.
Safer Solvents & Auxiliaries Using water or other benign solvents instead of hazardous organic solvents. jocpr.comImproved safety for researchers and reduced environmental pollution.
Design for Energy Efficiency Employing methods like microwave or flow chemistry to reduce reaction times and energy inputs. mdpi.comLower production costs and smaller carbon footprint.

Integration of this compound in Hybrid Materials and Nanostructures

The true potential of this compound is realized when it is used as a building block for more complex materials. Its integration into hybrid materials and nanostructures opens up a vast design space for materials with tailored properties.

Hybrid Materials: Hybrid materials combine two or more distinct components to achieve properties that are not possible with a single material. A promising strategy involves using this compound as a precursor to generate nickel or nickel phosphide nanoparticles within a host matrix, such as a Metal-Organic Framework (MOF). nih.gov For instance, a simple method has been demonstrated for creating nickel nanoparticles inside a Ni-MOF-74 structure through partial thermal decomposition. nih.gov This approach allows for precise control over the nanoparticle size, which is crucial for catalytic and electronic applications. nih.gov Similar strategies could be developed using this compound infiltrated into porous carbon, silica, or polymer matrices.

Nanostructures: Transition metal compounds containing phosphorus, such as phosphates and phosphides, are gaining significant attention for their use in creating 1D, 2D, and 3D nanostructures for applications like supercapacitors. rsc.orgrsc.org The morphology of these nanostructures heavily influences their electrochemical performance. rsc.org this compound can serve as a precursor to synthesize various nickel phosphide nanostructures. For example, its decomposition under controlled conditions could yield nanowires, nanosheets, or sea-urchin-like composite structures, which have shown promise as advanced battery materials. researchgate.net

Advanced In-Situ Characterization Techniques for Dynamic Processes

Understanding how materials form and function in real-time is crucial for optimizing their performance. Advanced in-situ characterization techniques allow researchers to observe the dynamic processes of materials under realistic operating conditions. 4tu.nl

For materials derived from this compound, these techniques are invaluable. For example, during the thermal conversion of the precursor to nickel phosphide, in-situ X-ray diffraction (XRD) can monitor the evolution of crystalline phases as a function of temperature. 4tu.nl This provides critical insights into the reaction mechanism and helps identify the optimal conditions for forming the desired phase. 4tu.nl

In the context of applications, operando techniques are particularly powerful. For example, when a nickel phosphide catalyst is used in a chemical reaction, operando spectroscopy can reveal changes in the catalyst's structure and electronic state while the reaction is occurring. 4tu.nl Similarly, for battery applications, techniques like operando NMR and neutron depth profiling can investigate the behavior of electrode materials during charge-discharge cycles, helping to identify failure mechanisms and guide the development of more durable materials. 4tu.nl The dynamic nature of complex compounds can be conveniently studied using NMR spectroscopy, which can identify and characterize various dynamic processes occurring within the material's coordination sphere. mdpi.com

Predictive Modeling and Machine Learning for Material Discovery

The traditional trial-and-error approach to materials discovery is time-consuming and expensive. nih.gov Predictive modeling and machine learning (ML) are emerging as powerful tools to accelerate this process by creating data-driven frameworks that can predict material properties and guide experimental efforts. nih.govinnovations-report.com

This approach is highly applicable to the discovery of new materials based on nickel phosphides and related compounds. Machine learning models can be trained on existing experimental and computational data to predict the performance of materials for specific applications, such as supercapacitors or catalysts. rsc.orgrsc.org For instance, ML has been used to analyze the synthesis parameters affecting the specific capacitance of nickel cobalt phosphate (B84403)/phosphide materials, identifying the most crucial factors for optimizing performance. rsc.orgresearchgate.net

The general workflow for machine learning in materials discovery involves:

Data Collection: Gathering data from experiments and literature on material synthesis, structure, and properties.

Feature Engineering: Defining a set of meaningful parameters (descriptors) that describe the material. nih.gov

Model Training: Using ML algorithms (e.g., Random Forest, Artificial Neural Networks) to learn the relationship between the descriptors and the target properties. researchgate.net

Prediction and Validation: Using the trained model to predict the properties of new, undiscovered materials and then validating these predictions through targeted experiments. innovations-report.com

This data-driven approach can significantly reduce the time and cost of bringing new materials to market. innovations-report.com

Machine Learning ApplicationDescriptionRelevance to this compound
Property Prediction Using ML models to forecast the physical, chemical, or electronic properties of a material based on its structure and composition. rsc.orgnih.govPredicts the catalytic activity or energy storage capacity of novel nickel phosphide structures derived from the precursor.
Accelerated Screening Rapidly screening large databases of potential materials to identify promising candidates for a specific application.Identifies new multi-component phosphide alloys with superior performance before synthesis is attempted.
Inverse Design Starting with a desired property and using ML to determine the chemical composition and structure needed to achieve it. nih.govDesigns a catalyst with optimal selectivity for a specific chemical transformation.
Synthesis Optimization Predicting the optimal synthesis conditions (e.g., temperature, pressure, precursors) to obtain a material with desired characteristics. rsc.orgGuides the thermal decomposition of this compound to achieve a specific nickel phosphide phase and particle size.

Role in Catalysis and Electrochemistry (as a precursor or active component)

This compound is a valuable precursor for creating catalytically and electrochemically active materials, particularly nickel phosphides (e.g., Ni₂P).

Catalysis: Nickel phosphides are gaining attention as highly active and robust catalysts for various chemical reactions, including hydrotreating processes like hydrodesulfurization (HDS) and hydrodenitrogenation (HDN). fao.org They exhibit bifunctional properties, possessing both metallic sites and acidic sites, which are crucial for their catalytic activity. mdpi.com The acidity and activity of Ni₂P catalysts can be tuned by changing the phosphorus precursor, support material, and reduction temperature during synthesis. mdpi.comsemanticscholar.org Research has shown that Ni₂P/SiO₂ catalysts can achieve high yields (up to 98%) in the reductive amination of ethyl levulinate, an important reaction for producing bio-based chemicals. mdpi.comsemanticscholar.org Future work will likely focus on using this compound to synthesize even more active and selective bimetallic or supported nickel phosphide catalysts for challenging chemical transformations. nrel.gov

Electrochemistry: Transition metal phosphides and phosphates are promising electrode materials for energy storage devices like supercapacitors due to their high ion conductivity and good chemical stability. rsc.org Bimetallic compounds like nickel-cobalt (B8461503) phosphide/phosphate composites have been synthesized and shown to be effective battery materials for hybrid supercapacitors. researchgate.net this compound can serve as a reliable and straightforward precursor for the nickel component in these advanced electrode materials. Future research will explore the synthesis of complex, nanostructured phosphide electrodes from hypophosphite precursors to further enhance their energy and power density for next-generation energy storage systems.

Q & A

Q. What are the key parameters to optimize during the synthesis of nickel hypophosphite hexahydrate for reproducible results?

Methodological Answer:

  • Precursor Ratios : Use stoichiometric amounts of nickel sulfate hexahydrate (NiSO₄·6H₂O) and sodium hypophosphite (NaH₂PO₂) as primary precursors. Adjust the molar ratio to control phosphorus content in deposits, as higher hypophosphite concentrations increase phosphorus incorporation .
  • Complexing Agents : Incorporate lactic acid or other complexing agents to modulate deposition morphology. Increasing the agent’s concentration shifts initial nucleation from coniform to nodular structures, reducing surface roughness .
  • Hydrothermal Conditions : For nanostructured materials, employ hydrothermal synthesis (e.g., 120–180°C, 6–24 hours) to control crystallinity and particle size .
  • Purity Control : Use analytical-grade reagents and post-synthesis rinsing with deionized water to remove unreacted ions .

Q. How can researchers confirm the identity and purity of nickel hypophosphite hexahydrate?

Methodological Answer:

  • Chemical Formula Verification : Confirm via X-ray diffraction (XRD) to match reference patterns (CAS 13477-97-9) .
  • Elemental Analysis : Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify nickel (Ni²⁺) and phosphorus (P) content, ensuring a Ni:P ratio of 1:2 .
  • Spectroscopic Techniques : Fourier-transform infrared spectroscopy (FTIR) can identify hypophosphite (H₂PO₂⁻) vibrational modes at ~950 cm⁻¹ and ~2350 cm⁻¹ .
  • Safety Compliance : Verify compliance with hazardous material guidelines (e.g., PRTR classifications) for safe handling and storage .

Q. What analytical methods are recommended for assessing the purity and structural integrity of nickel hypophosphite hexahydrate?

Methodological Answer:

  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection can detect organic impurities (e.g., residual ligands) .
  • Thermogravimetric Analysis (TGA) : Determine hydrate content by measuring mass loss at 100–200°C, corresponding to the release of six water molecules .
  • X-ray Photoelectron Spectroscopy (XPS) : Validate oxidation states of Ni (Ni²⁺) and P (P⁺) in the compound .
  • Morphological Analysis : Scanning electron microscopy (SEM) reveals particle size and surface homogeneity, critical for applications in catalysis .

Advanced Research Questions

Q. How does nickel hypophosphite hexahydrate enhance the performance of electrocatalysts in oxygen evolution reactions (OER)?

Methodological Answer:

  • Phosphorus Doping : Nickel hypophosphite acts as a phosphorus source during thermal annealing, forming Ni₂P/CoP heterostructures that lower OER overpotentials .
  • Synergy with MOFs : In metal-organic framework (MOF)-derived catalysts, it facilitates the formation of porous NiFeP/CoNiP architectures, increasing active sites .
  • Electrochemical Activation : Pre-treatment in alkaline solutions (e.g., 1 M KOH) removes surface oxides, exposing metallic Ni-P phases for improved conductivity .

Q. What experimental strategies enable precise control over the morphology of nickel hypophosphite-derived materials?

Methodological Answer:

  • Template-Assisted Synthesis : Use nickel foam or carbon cloth as substrates to guide the growth of nanowires or nanosheets .
  • pH Modulation : Adjust bath pH (e.g., 4–6) during electroless deposition to regulate nucleation density and layer thickness .
  • Doping with Transition Metals : Introduce Fe³⁺ or Cr³⁺ during synthesis to create NiFeP or NiCrP alloys, altering electronic structure and catalytic activity .

Q. How can contradictions in reported catalytic activities of nickel hypophosphite-derived materials be resolved?

Methodological Answer:

  • Standardized Testing Protocols : Use consistent OER metrics (e.g., overpotential at 10 mA/cm², Tafel slope) across studies to enable direct comparisons .
  • Surface Characterization : Correlate XPS and TEM data with electrochemical performance to identify active phases (e.g., NiOOH vs. Ni₂P) .
  • Computational Modeling : Density functional theory (DFT) calculations can clarify the role of phosphorus vacancies or dopants in altering reaction pathways .

Q. What methodologies are effective for integrating nickel hypophosphite hexahydrate into hybrid systems (e.g., MOF composites)?

Methodological Answer:

  • In Situ Phosphidation : Combine nickel nitrate hexahydrate with hypophosphite in a solvothermal reaction to form Ni-MOF precursors, which are annealed to produce NiP@C composites .
  • Layer-by-Layer Deposition : Alternate electrodeposition of nickel hypophosphite and Fe/Co hydroxides to construct multilayered heterostructures .
  • Post-Synthetic Modification : Treat pre-synthesized MOFs with sodium hypophosphite to introduce P atoms into the framework, enhancing stability .

Q. How can researchers mitigate safety risks while ensuring high-purity synthesis of nickel hypophosphite hexahydrate?

Methodological Answer:

  • Controlled Atmospheres : Conduct reactions in fume hoods with HEPA filtration to avoid inhalation of toxic nickel particulates .
  • Real-Time Monitoring : Use in-situ Raman spectroscopy to detect unintended byproducts (e.g., phosphine gas) during synthesis .
  • Waste Management : Neutralize acidic residues with sodium bicarbonate before disposal to prevent environmental contamination .

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